Methyl (4-chlorophenyl)sulfonylcarbamate Methyl (4-chlorophenyl)sulfonylcarbamate
Brand Name: Vulcanchem
CAS No.: 34543-04-9
VCID: VC21293518
InChI: InChI=1S/C8H8ClNO4S/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11)
SMILES: COC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl
Molecular Formula: C8H8ClNO4S
Molecular Weight: 249.67 g/mol

Methyl (4-chlorophenyl)sulfonylcarbamate

CAS No.: 34543-04-9

Cat. No.: VC21293518

Molecular Formula: C8H8ClNO4S

Molecular Weight: 249.67 g/mol

* For research use only. Not for human or veterinary use.

Methyl (4-chlorophenyl)sulfonylcarbamate - 34543-04-9

Specification

CAS No. 34543-04-9
Molecular Formula C8H8ClNO4S
Molecular Weight 249.67 g/mol
IUPAC Name methyl N-(4-chlorophenyl)sulfonylcarbamate
Standard InChI InChI=1S/C8H8ClNO4S/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11)
Standard InChI Key FCMYFMSWNFVHAC-UHFFFAOYSA-N
SMILES COC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl
Canonical SMILES COC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl

Introduction

Chemical Structure and Properties

Methyl (4-chlorophenyl)sulfonylcarbamate possesses a distinctive molecular structure consisting of a 4-chlorophenyl group attached to a sulfonyl moiety, which is further connected to a methyl carbamate group. The presence of both the sulfonyl and carbamate groups creates interesting reactivity patterns and potential for chemical modifications.

Basic Chemical Information

PropertyValue
Chemical NameMethyl (4-chlorophenyl)sulfonylcarbamate
CAS Number34543-04-9
Molecular FormulaC₈H₈ClNO₄S
Molecular Weight249.67100 g/mol
Exact Mass248.98600
InChI KeyFCMYFMSWNFVHAC-UHFFFAOYSA-N

Structural Representation

The compound features a 4-chlorophenyl group attached to a sulfonyl group (SO₂), which is connected to a nitrogen atom. This nitrogen atom is further bonded to a methyl carbamate moiety. The chlorine atom at the para position of the phenyl ring contributes to the compound's electronic properties and potential reactivity patterns.

Synonyms and Alternative Names

The compound is known by several alternative names in scientific literature and commercial catalogs:

  • Methyl N-(4-chlorophenyl)sulfonylcarbamate

  • Methyl (4-chlorobenzene-1-sulfonyl)carbamate

  • O-Methyl-N-p-chlorphenylsulfonylcarbamat

Physical Properties

The physical properties of methyl (4-chlorophenyl)sulfonylcarbamate influence its handling, storage, and potential applications in various chemical processes.

Physicochemical Parameters

PropertyValueReference
PSA (Polar Surface Area)84.34000
LogP2.66990
Boiling PointNot available
Melting PointNot available
DensityNot available
Flash PointNot available

The moderate LogP value of 2.66990 suggests a balance between hydrophilicity and lipophilicity, which may impact its solubility profile and potential for membrane permeability in biological systems .

Synthesis and Preparation

Information on the synthesis of methyl (4-chlorophenyl)sulfonylcarbamate is limited, but patent literature provides some insights into potential synthetic routes.

Synthetic Pathway

According to patent literature, methyl (4-chlorophenyl)sulfonylcarbamate can be synthesized from the reaction between methyl chloroformate and 4-chlorobenzenesulfonamide . This synthetic approach follows standard sulfonylation chemistry principles, where the nucleophilic nitrogen of the sulfonamide attacks the electrophilic carbonyl carbon of methyl chloroformate.

The general reaction can be represented as:

4-chlorobenzenesulfonamide + methyl chloroformate → methyl (4-chlorophenyl)sulfonylcarbamate + HCl

Purification and Quality

Commercial samples of methyl (4-chlorophenyl)sulfonylcarbamate have been reported with varying degrees of purity:

  • 98% purity (Fluorochem)

  • Minimum 95% purity (alternative source)

  • 97% purity (Ambeed)

These variations in purity may reflect different synthesis and purification methods employed by manufacturers.

Related Compounds

Understanding structural analogs and related compounds can provide additional context for the properties and potential applications of methyl (4-chlorophenyl)sulfonylcarbamate.

Structural Analogs

One structurally related compound mentioned in the search results is O-methyl N-(4-chlorophenyl)carbamothioate (CAS: 20399-44-4), which features a carbamothioate group instead of the sulfonylcarbamate functionality . This thio-analog has a molecular formula of C₈H₈ClNOS and a molecular weight of 201.67300 g/mol.

PropertyMethyl (4-chlorophenyl)sulfonylcarbamateO-methyl N-(4-chlorophenyl)carbamothioate
CAS Number34543-04-920399-44-4
Molecular FormulaC₈H₈ClNO₄SC₈H₈ClNOS
Molecular Weight249.67100201.67300
Oxygen Count41
Sulfur FunctionalitySulfonyl (SO₂)Thio (S)

Compounds with Similar Functional Groups

The search results also mention 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione , which contains the 4-chlorophenylsulfonyl group similar to the target compound. This related compound forms crystal structures with interesting intermolecular interactions, including hydrogen bonding and halide-halide contacts that contribute to its three-dimensional arrangement in the solid state.

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